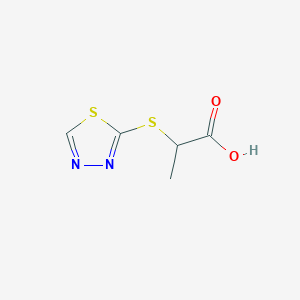
2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid
概要
説明
2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid is a biochemical compound with the molecular formula C5H6N2O2S2 and a molecular weight of 190.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C5H6N2O2S2 . The average mass is 190.243 Da and the monoisotopic mass is 189.987061 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point and storage conditions, are not specified in the sources I found .作用機序
The mechanism of action of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid is not fully understood. However, it is believed that this compound acts as a proton acceptor, which allows it to bind to various molecules and catalyze reactions. Additionally, this compound has been found to interact with certain enzymes, which may allow it to influence biochemical pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to have antifungal and anti-inflammatory properties. Additionally, this compound has been found to inhibit the growth of certain bacteria and viruses. This compound has also been found to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid has several advantages and limitations in laboratory experiments. One advantage of this compound is its high selectivity, which allows it to be used in a variety of reactions. Additionally, this compound is relatively stable and can be stored for long periods of time. On the other hand, this compound is not very soluble in water, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for 2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid research. One potential direction is to further explore its potential applications in the synthesis of organic compounds and polymers. Additionally, researchers could investigate its potential effects on biochemical pathways and its potential use in the treatment of certain diseases. Furthermore, researchers could investigate the potential uses of this compound in the oil and gas industry as a corrosion inhibitor. Finally, researchers could investigate the potential uses of this compound in the detection of various substances.
科学的研究の応用
2-(1,3,4-Thiadiazol-2-ylsulfanyl)propanoic acid has been studied extensively for its potential applications in various fields. It has been used as a catalyst for the synthesis of organic compounds and as a reagent for the detection of various substances. This compound is also used as a corrosion inhibitor in the oil and gas industry. It has been used to synthesize various pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, this compound has been used in the synthesis of polymers and other materials.
Safety and Hazards
特性
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S2/c1-3(4(8)9)11-5-7-6-2-10-5/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHYUQDITCVKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



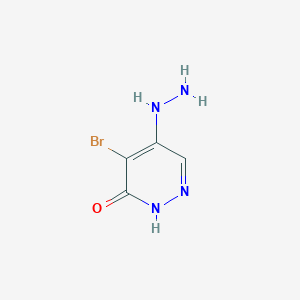
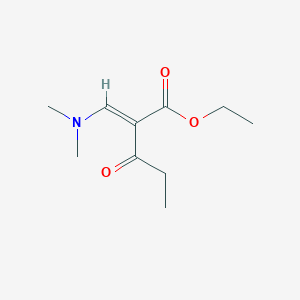
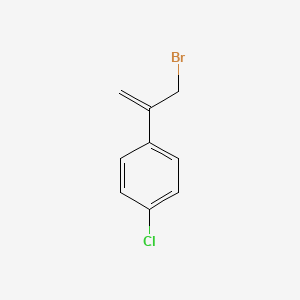
![5,7-Dichloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3388792.png)
![5-[(Ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3388794.png)
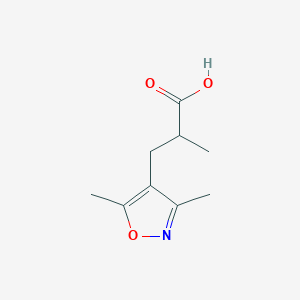
![3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3388799.png)
![2-{[4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3388806.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3388812.png)
![3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B3388819.png)
![2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B3388825.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388833.png)
![2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388838.png)
